5-methoxy-1H-indazole-3-carbaldehyde
Overview
Description
5-Methoxy-1H-indazole-3-carbaldehyde is a unique chemical provided to early discovery researchers . It has an empirical formula of C9H8N2O2 and a molecular weight of 176.17 . The SMILES string representation is [H]C (C1=NNC2=C1C=C (C=C2)OC)=O .
Molecular Structure Analysis
The InChI code for 5-methoxy-1H-indazole-3-carbaldehyde is 1S/C9H8N2O2/c1-13-6-2-3-8-7 (4-6)9 (5-12)11-10-8/h2-5H,1H3, (H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis
5-Methoxy-1H-indazole-3-carbaldehyde is a solid at room temperature . It has a molecular weight of 176.17 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Brief Synthesis Methods 1H-Indazole-3-carbaldehyde, related to 5-methoxy-1H-indazole-3-carbaldehyde, is synthesized through the ring opening of indole in acid condition, followed by diazotization and cyclization. This method is noted for its low cost, straightforward operation, and suitability for industrial production (Gong Ping, 2012).
Nucleophilic Substitution Reactions 1-Methoxyindole-3-carbaldehyde, closely related to the compound , demonstrates versatility as an electrophile. It reacts regioselectively at the 2-position with various nucleophiles, yielding 2-substituted indole-3-carbaldehydes. These reactions highlight the reactivity and potential utility of indole derivatives in synthetic chemistry (F. Yamada et al., 2012).
Spectroscopic and Computational Analysis The study of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones includes a derivative related to 5-methoxy-1H-indazole-3-carbaldehyde. This research provides insights into the geometric parameters, electronic properties, and spectroscopic characteristics of these compounds. The study encompasses DFT calculations, UV-visible absorption spectra analysis, and the recording of FT-IR frequencies, contributing valuable data on the compound's electronic and molecular properties (M. Beytur, Ihsan Avinca, 2021).
Structural and Intermolecular Analysis 1H-indazole-3-carbaldehyde's structural analysis, which can be extrapolated to 5-methoxy-1H-indazole-3-carbaldehyde, involves detailed investigations of its molecular structure and interactions. The study utilizes X-ray, FT-IR, FT-Raman, and computational analyses to explore the compound's intermolecular interactions, offering profound insights into its structural dynamics and potential applications in various scientific fields (B. Morzyk-Ociepa et al., 2021).
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
5-methoxy-2H-indazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-6-2-3-8-7(4-6)9(5-12)11-10-8/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSWNKMMIYVNJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NN=C2C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435240 | |
Record name | 5-methoxy-1H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-1H-indazole-3-carbaldehyde | |
CAS RN |
169789-37-1 | |
Record name | 5-Methoxy-1H-indazole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169789-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methoxy-1H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.